2-(2-Ethoxyethoxy)quinolin-6-amine
Overview
Description
“2-(2-Ethoxyethoxy)quinolin-6-amine” is an organic compound with the molecular formula C13H16N2O2 . It is a derivative of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years due to their potential applications in medicinal chemistry . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyethoxy)quinolin-6-amine” consists of a quinoline core with an ethoxyethoxy group attached at the 2-position and an amine group at the 6-position .Chemical Reactions Analysis
Quinoline derivatives, including “2-(2-Ethoxyethoxy)quinolin-6-amine”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the quinoline core for biological and pharmaceutical activities .Scientific Research Applications
Quinoline and its derivatives are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
-
Pharmaceuticals : Quinoline derivatives are used in the synthesis of various drugs due to their versatile biological activities. They are used in the development of antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory drugs .
-
Organic Synthesis : Quinoline derivatives are used as reagents in organic synthesis. They are used in the synthesis of complex organic molecules .
-
Material Science : Quinoline derivatives are used in the development of new materials. They are used in the synthesis of polymers, dyes, and other materials .
-
Chemical Industry : Quinoline and its derivatives are used in the chemical industry as solvents and catalysts .
-
Agriculture : Some quinoline derivatives are used in the development of pesticides and herbicides .
-
Research : Quinoline derivatives are used in research for the development of new synthetic methods and in the study of reaction mechanisms .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethoxyethoxy)quinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-13-6-3-10-9-11(14)4-5-12(10)15-13/h3-6,9H,2,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAFBWRQKYFRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NC2=C(C=C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)quinolin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.